1-Thia-4-azaspiro[4.4]nonane
Description
Spirocyclic Systems in Contemporary Chemical Research
Spirocycles are a class of organic compounds featuring two rings connected at a single carbon atom, known as the spiro atom. tandfonline.com This unique structural arrangement imparts a distinct three-dimensional geometry, moving away from the planar structures often seen in aromatic systems. tandfonline.com The inherent rigidity and defined conformational preferences of many spirocycles make them attractive scaffolds in drug discovery. tandfonline.comresearchgate.net By projecting functional groups into three-dimensional space, spirocycles can achieve more significant interactions with the binding sites of biological targets like proteins. tandfonline.com
The incorporation of spirocyclic motifs into molecules has been shown to modulate key physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. tandfonline.comresearchgate.netbldpharm.com An important metric in drug design is the fraction of sp3 hybridized carbons (Fsp3), which is often higher in spirocyclic compounds. bldpharm.com A higher Fsp3 value is associated with increased saturation and three-dimensionality, which has been correlated with a greater probability of success in clinical development. bldpharm.com
Significance of Sulfur and Nitrogen Heterocycles in Synthetic and Medicinal Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Those incorporating sulfur and nitrogen are of particular interest due to their diverse biological activities. researchgate.netopenmedicinalchemistryjournal.comnih.gov These heterocycles are integral components of numerous FDA-approved drugs and are recognized for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net
The presence of sulfur and nitrogen atoms within a cyclic framework can significantly influence the molecule's electronic properties, reactivity, and ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions. researchgate.net Researchers have actively pursued the synthesis of novel sulfur and nitrogen-containing heterocycles to develop new therapeutic agents with improved efficacy and reduced toxicity. nih.govresearchgate.net
Overview of 1-Thia-4-azaspiro[4.4]nonane as a Distinctive Spirocyclic Scaffold
The this compound scaffold is a prime example of a molecule that combines the structural advantages of a spirocycle with the functional benefits of sulfur and nitrogen heteroatoms. This framework consists of a five-membered thiolane ring (containing the sulfur atom) and a five-membered pyrrolidine (B122466) ring (containing the nitrogen atom) fused at a single spiro carbon.
This specific arrangement offers a versatile platform for chemical modification. The nitrogen atom can be readily functionalized, and substituents can be introduced on the carbon atoms of both rings, allowing for the fine-tuning of the molecule's properties. Derivatives of this scaffold have been investigated for their potential as antiviral and anticancer agents. mdpi.comnih.gov For instance, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a similar core structure, have shown inhibitory activity against human coronavirus. nih.gov
Below is a data table of some representative this compound derivatives and their reported properties:
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reported Application/Activity | Reference |
| (R)-1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid | C8H13NO2S | 187.26 | Building block for biologically active compounds | guidechem.com |
| This compound hydrochloride | C8H14ClNS | 179.71 | Chemical reagent | fluorochem.co.uk |
| Methyl (R)-4-(p-nitrobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | C16H18N2O5S | 366.40 | Herbicide safener activity | mdpi.com |
| Methyl (R)-4-(2,4-dichlorobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | C16H17Cl2NO3S | 394.28 | Herbicide safener activity | mdpi.com |
| 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4]alkan-3-ones | Varies | Varies | Antiproliferative | mdpi.com |
Historical Context and Evolution of Research on this compound Architectures
While spirocyclic compounds have been known for over half a century, the focused exploration of specific scaffolds like this compound is a more recent development. tandfonline.com The initial interest in sulfur and nitrogen heterocycles was driven by their presence in natural products and their wide range of pharmacological activities. researchgate.netnih.gov
The evolution of synthetic methodologies has played a crucial role in advancing the research on these complex structures. nih.govacs.org The development of one-pot synthesis methods, for example, has enabled the efficient production of 1-thia-4-azaspiro[4.4/5]alkan-3-ones. mdpi.comnih.gov More recent research has focused on creating derivatives with specific biological targets in mind, such as dual EGFR/BRAFV600E inhibitors for cancer therapy. mdpi.comnih.gov The synthesis of chiral derivatives, such as (R)-1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid, highlights the increasing sophistication in the design and preparation of these molecules for specific stereochemical requirements in drug development. guidechem.com
The ongoing research into this compound and its derivatives underscores the continued importance of this scaffold in the quest for novel therapeutic agents and functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2 |
InChI Key |
YNGQTZNAFYTZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NCCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thia 4 Azaspiro 4.4 Nonane and Its Derivatives
Cyclization Strategies in Spiro[4.4]nonane Construction
The formation of the characteristic spiro[4.4]nonane framework, which consists of two five-membered rings sharing a single carbon atom, is a pivotal step in the synthesis of 1-thia-4-azaspiro[4.4]nonane derivatives. Both intramolecular and intermolecular cyclization strategies have been effectively utilized to achieve this.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy that involves the formation of one or both rings of the spiro system from a single precursor molecule containing all the necessary atoms. This approach often offers advantages in terms of regioselectivity and stereocontrol.
One notable intramolecular approach is the 1,3-dipolar cycloaddition . In this method, a nitrone precursor containing a pent-4-enyl group attached to the nitrone carbon can undergo an intramolecular cycloaddition to form the spiro[4.4]nonane skeleton. researchgate.netbeilstein-journals.org For instance, 5,5-dialkyl-1-pyrroline N-oxides can be reacted with 4-pentenylmagnesium bromide to introduce the necessary alkenyl group, followed by thermal or microwave-assisted intramolecular 1,3-dipolar cycloaddition to yield the corresponding 1-azaspiro[4.4]nonane derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Another significant intramolecular strategy is domino radical bicyclization . This process allows for the construction of the 1-azaspiro[4.4]nonane nucleus in a single step through the formation of two rings connected by a quaternary carbon center. nih.gov This methodology has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives in yields ranging from 11–67% as a mixture of diastereomers. nih.govnih.gov The reaction is typically initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and promoted by Bu₃SnH, starting from functionalized O-benzyl oxime ethers. nih.gov
Intermolecular Cyclization Techniques
Intermolecular cyclization involves the reaction of two or more separate molecules to construct the spirocyclic framework. While specific examples for the direct synthesis of the this compound core via intermolecular cyclization are less common in the reviewed literature, the principles of such reactions are well-established in the synthesis of related spiroheterocycles. Thiol-promoted intermolecular cyclization has been effectively used to synthesize other heterocyclic systems, such as 1,2,4-oxadiazoles, under transition metal-free conditions. rsc.org This suggests the potential for developing intermolecular strategies for the target scaffold, possibly involving the reaction of a pyrrolidine-based precursor with a sulfur-containing three-membered ring or a related synthon.
Multicomponent Reactions for Spiro[4.4]nonane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like this compound derivatives.
Schiff Base Mediated Cyclocondensation Routes
A prominent multicomponent approach for the synthesis of this compound derivatives involves the cyclocondensation of Schiff bases. For example, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones have been synthesized through the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. rsc.org This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization with thioglycolic acid to furnish the spiro-thiazolidinone core. researchgate.netsciepub.comekb.eg This one-pot reaction provides a straightforward route to a new family of spiro-thiazolidinone derivatives in good yields.
One-Pot Synthetic Protocols
The efficiency of synthesizing this compound derivatives is significantly enhanced by the development of one-pot protocols. These procedures combine multiple reaction steps in a single flask, avoiding the need for isolation and purification of intermediates. The aforementioned Schiff base mediated cyclocondensation is a prime example of a one-pot synthesis. rsc.org Similarly, microwave-induced one-pot synthesis has been employed for the creation of spiro[indoline-3,2’thiazolidine]-2,4’(1H)-diones by the condensation of isatin, aromatic amines, and mercaptoacetic acid without isolating the intermediate imines. researchgate.net Such protocols are not only time and resource-efficient but also align with the principles of green chemistry by reducing solvent usage and waste generation.
The following table summarizes a selection of one-pot synthetic approaches for related spiro-pyrrolidine and spiro-thiazolidine derivatives:
| Reactants | Product Type | Catalyst/Conditions | Reference |
| Isatin, Thiazolidine-4-carboxylic acid, 5-Arylidene thiazolidine-2,4-diones | Spiro oxindole (B195798) pyrrolidines/pyrrolizidines/pyrrolothiazoles | MnCoCuFe₂O₄@l-proline magnetic nanorods | nih.gov |
| Sarcosine, Paraformaldehyde, 3-Methyleneoxindolines | Spiro[indoline-3,3′-pyrrolidines] | 1,3-dipolar cycloaddition | rsc.org |
| Isatins, Sarcosine, trans-1,2-Dibenzoylethylene | Spiro[indoline-pyrrolidine] derivatives | 1,3-dipolar cycloaddition, conventional heating | iaea.org |
Chemoenzymatic Cascade Processes for Asymmetric Synthesis
While specific chemoenzymatic cascade processes for the asymmetric synthesis of this compound were not prominently featured in the reviewed literature, this approach holds significant promise for accessing enantiomerically pure spirocyclic compounds. Chemoenzymatic cascades combine the selectivity of enzymatic catalysis with the versatility of chemical transformations in a one-pot fashion. nih.govrsc.org
The potential of this strategy can be illustrated by related asymmetric syntheses of spiro compounds. For instance, the kinetic resolution of a ketone precursor using bioreduction with baker's yeast has been a key step in the practical asymmetric synthesis of enantiopure spiro nih.govnih.govnonane-1,6-dione. researchgate.net This highlights the utility of enzymes in establishing chirality in spirocyclic systems. The development of a chemoenzymatic cascade for this compound could involve an initial enzymatic desymmetrization or kinetic resolution of a precursor, followed by a chemical cyclization to form the desired enantiopure spirocycle. Such a process would be highly valuable for the synthesis of chiral derivatives for pharmaceutical applications.
Functional Group Transformations in Spiro[4.4]nonane Synthesis
The synthesis of the this compound core and its analogues often involves strategic manipulation of functional groups to facilitate ring formation and further derivatization. Key transformations include the conversion of alcohols, aldehydes, ketones, and carboxylic acids into functionalities that are amenable to cyclization reactions.
Common transformations utilized in the broader context of organic synthesis are applicable here. For instance, alcohols can be converted to leaving groups like tosylates or mesylates for subsequent nucleophilic substitution, or oxidized to aldehydes and ketones. Aldehydes and ketones serve as crucial electrophiles in reactions to form carbon-carbon or carbon-nitrogen bonds, essential for building the spirocyclic framework. Amide bond formation, often facilitated by coupling reagents like DCC or EDCI, is another vital transformation, particularly in the construction of lactam-containing spirocycles. organic-synthesis.com Reductions, such as the conversion of amides to amines using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are also fundamental in creating the saturated heterocyclic rings of the azaspiro[4.4]nonane system. organic-synthesis.com
Regioselective and Stereoselective Synthesis of this compound Enantiomers
Achieving control over the spatial arrangement of atoms is a significant challenge in the synthesis of complex molecules like this compound. Regio- and stereoselective methods are critical for producing specific, biologically active enantiomers.
One highly effective strategy for constructing five-membered nitrogen heterocycles with high stereoselectivity involves a radical cyclization of α-phenylseleno amido esters, which can be promoted by a Lewis acid under UV irradiation. researchgate.net Another powerful method is the reductive intramolecular Heck reaction. In a formal total synthesis of a related natural product, a chiral enone was subjected to palladium(II) acetate, triphenylphosphine (B44618) (Ph₃P), formic acid (HCO₂H), and triethylamine (B128534) (Et₃N) to yield a ketolactam with high stereoselectivity. researchgate.net This highlights how transition metal catalysis can be employed to control the formation of the spirocyclic core. The stereochemical outcome of such reactions is often dictated by the substrate's geometry and the reaction conditions, allowing for the selective synthesis of desired diastereomers.
Advanced Synthetic Approaches for Spiro[4.4]nonane Derivatives
Modern synthetic chemistry has produced several sophisticated methods for constructing complex spirocyclic systems efficiently. These include domino reactions, metathesis, and novel cyclization strategies.
Domino Radical Bicyclization for Azaspiro[4.4]nonane Skeleton Formation
A prominent advanced method for synthesizing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. nih.govacs.orgacs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals to construct the bicyclic system in a single step. acs.org The starting materials for this reaction are typically O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgacs.org
The bicyclization is initiated by radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). acs.orgacs.org This method produces the 1-azaspiro[4.4]nonane derivatives in yields ranging from 11% to 67% as a mixture of diastereomers. nih.govacs.org Notably, the reaction shows a preference for the trans configuration, which is consistent with the Beckwith–Houk transition state model for 5-exo cyclizations. acs.org The use of Et₃B as an initiator is particularly advantageous as it allows the reaction to be performed under milder conditions (room temperature) and can improve diastereoselectivity. nih.gov
| Radical Initiator | Reaction Conditions | Yield Range | Key Feature |
| AIBN | Reflux | 11-67% | Standard thermal initiation |
| Et₃B | Room Temperature | 11-67% | Milder reaction conditions, improved diastereoselectivity |
Ring-Rearrangement Metathesis for Spirocyclic Systems
Ring-rearrangement metathesis (RRM) is another powerful tool for constructing spirocycles. While demonstrated for the closely related 1-azaspiro[4.5]decane system, the principles are applicable to the [4.4] system. This strategy uses 7-azanorbornenes as starting materials. nih.gov The presence of exocyclic olefins at the bridgehead position of the azanorbornene system allows for metathesis sequences that result in the formation of interesting spirocyclic compounds. nih.gov This method provides a pathway to novel spirocyclic structures that may be useful as peptidomimetics or other complex molecular scaffolds. nih.gov
Construction of Spirocyclic Bislactams
Specific derivatives, such as spirocyclic bislactams, can be synthesized using tailored strategies. A concise route has been developed for nitrogen-containing spirocyclic scaffolds based on the allylation of imines derived from cyclic ketones. researchgate.net The resulting homoallylamines are subsequently alkylated. These intermediates can then be cyclized using a Grubbs 2nd generation catalyst, a standard catalyst for olefin metathesis, often in the presence of an acid like p-toluenesulfonic acid (pTsOH). researchgate.net This approach has also been used to synthesize rigid spirocyclic bislactams derived from pyroglutamic acid. researchgate.net
Industrial-Scale Synthetic Considerations and Process Optimization
While much of the research on this compound synthesis is conducted at the laboratory scale, several factors are crucial for considering potential industrial-scale production and process optimization. Efficiency, cost-effectiveness, and safety are paramount.
One key consideration is the use of one-pot synthesis procedures. For instance, a one-pot method has been developed for the synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, which proceeds through the formation of a Schiff base from the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid. nih.gov This approach is highly efficient, producing the target spiro-thiazolidinone derivatives in excellent yields (67–79%) in a single step, which minimizes waste and reduces purification steps. nih.gov
Chemical Reactivity and Derivatization of the 1 Thia 4 Azaspiro 4.4 Nonane Nucleus
Reactions at the Nitrogen Center
The nitrogen atom within the 1-thia-4-azaspiro[4.4]nonane ring system is a key site for chemical modification, readily participating in a variety of reactions that allow for the introduction of diverse functional groups.
Nucleophilic Substitution Reactions
The nitrogen atom of the this compound core can act as a nucleophile, enabling it to participate in nucleophilic substitution reactions. smolecule.com This reactivity allows for the attachment of various substituents to the nitrogen atom, a common strategy in the synthesis of new derivatives. For instance, the nitrogen can react with alkyl halides, leading to the formation of N-alkylated products. smolecule.com
Acylation and Alkylation Reactions
Acylation and alkylation reactions at the nitrogen atom are fundamental transformations for derivatizing the this compound nucleus. These reactions are crucial for creating a wide array of derivatives with potentially enhanced biological activities.
Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the parent compound with an acyl chloride or anhydride. This results in the formation of an amide linkage. A notable example is the synthesis of methyl (R)-4-(substituted benzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylates. mdpi.com In these reactions, various substituted benzoyl chlorides are reacted with the this compound derivative to yield a range of N-acylated products. mdpi.com
| Reactant | Product | Yield (%) |
| p-Nitrobenzoyl chloride | Methyl (R)-4-(p-nitrobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | 83 |
| 2,4-Dichlorobenzoyl chloride | Methyl (R)-4-(2,4-dichlorobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | 72 |
| o-Chlorobenzoyl chloride | Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | 70 |
| p-Chlorobenzoyl chloride | Methyl (R)-4-(p-chlorobenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | 67 |
| m-Methylbenzoyl chloride | Methyl (R)-4-(m-methylbenzoyl)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate | 65 |
Alkylation introduces an alkyl group onto the nitrogen atom. This is often achieved through reactions with alkyl halides in the presence of a base. The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings, can also be adapted for the N-alkylation of heterocyclic compounds. masterorganicchemistry.com
Reactions at the Sulfur Heteroatom
The sulfur atom in the this compound ring is another reactive center, primarily susceptible to oxidation reactions.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the this compound nucleus can be readily oxidized to form the corresponding sulfoxides and sulfones. smolecule.com This transformation significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity. The oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The degree of oxidation, whether to the sulfoxide (B87167) (S=O) or the sulfone (SO2) level, can often be controlled by the choice of oxidant and reaction conditions. jchemrev.comorganic-chemistry.org The formation of these oxidized derivatives introduces a polar sulfinyl or sulfonyl group, which can enhance the compound's interaction with biological targets.
Reactions at the Carbon Framework
The carbon skeleton of the this compound system can also be a site for chemical modification, particularly through condensation reactions.
Condensation Reactions with Carbonyl Compounds
The this compound nucleus can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form more complex molecular architectures. mdpi.com A key example is the one-pot synthesis of 1-thia-4-azaspiro[4.4/4.5]alkan-3-ones. mdpi.comnih.gov This reaction involves the interaction between a cyclic ketone, an amine (such as a substituted hydrazine), and thioglycolic acid. mdpi.comnih.govnih.gov The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization with thioglycolic acid to yield the spiro-thiazolidinone derivative. mdpi.comnih.gov This multicomponent reaction strategy allows for the efficient construction of diverse libraries of spiro compounds with varying substituents determined by the initial carbonyl compound and amine used. mdpi.comnih.gov
| Product | Yield (%) |
| 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one | High |
| 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones | 67-79 |
Substitution of Functional Groups on the Spiro Ring System
The this compound ring system can be functionalized through various substitution reactions. The presence of nitrogen and sulfur atoms, along with the spirocyclic structure, offers multiple sites for chemical modification.
One common approach involves the substitution at the nitrogen atom of the thiazolidine (B150603) ring. For instance, N-acylation of the this compound core is a widely used method to introduce diverse functional groups. A series of methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates have been synthesized, where the nitrogen at position 4 is acylated with different substituted benzoyl chlorides. mdpi.com These reactions typically proceed in good yields, demonstrating the accessibility of the nitrogen for acylation. mdpi.com
The table below summarizes the synthesis of various N-aroyl derivatives of methyl (R)-1-thia-4-azaspiro[4.4]nonane-3-carboxylate, highlighting the versatility of substitution at the nitrogen atom.
| Compound | Ar-Group | Yield (%) | Melting Point (°C) |
| 4g | p-chlorobenzoyl | 67 | 101 |
| 4h | p-nitrobenzoyl | 83 | 141 |
| 4i | 2,4-dichlorobenzoyl | 72 | 95 |
| 4j | m-methylbenzoyl | 65 | 79 |
| 4k | o-chlorobenzoyl | 70 | 111-112 |
Data sourced from a study on novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates. mdpi.com
Furthermore, the carbon atoms of the spirocyclic system can also be substituted. For instance, the synthesis of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane has been reported, indicating that alkyl substitutions on the thiazolidine ring are achievable. researchgate.netresearchgate.net
Derivatization for Scaffold Functionalization (e.g., with isocyanates)
Derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship and developing new therapeutic agents. Isocyanates are versatile reagents for the functionalization of this scaffold, often leading to the formation of urea (B33335) derivatives. researchgate.net
The reaction of the secondary amine in the this compound nucleus with an isocyanate introduces a carbamoyl (B1232498) group, which can significantly alter the biological properties of the molecule. For example, derivatization with 1-phenylethyl isocyanate has been used to create diastereomeric derivatives for analytical purposes, such as determining enantiomeric excess via high-pressure liquid chromatography. google.com
The addition of Grignard reagents to isocyanates provides a robust method for synthesizing sterically hindered amides, a methodology that can be conceptually extended to the functionalization of the this compound system. ethz.ch Although direct examples with this specific spirocycle are not extensively detailed, the principle of reacting the nitrogen atom with isocyanates to form urea or amide linkages is a fundamental strategy in medicinal chemistry for scaffold elaboration. researchgate.netethz.ch
A study reported the synthesis of urea derivatives of (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane, although the yields were not optimized. researchgate.net This demonstrates the feasibility of using isocyanates for the derivatization of this spirocyclic system.
Ring-Opening and Rearrangement Processes
The stability of the this compound ring system is a critical aspect of its chemistry. While generally stable, under certain conditions, ring-opening and rearrangement reactions can occur.
Ring-opening reactions can be a strategic step in the synthesis of more complex molecules. For instance, the propensity of strained four-membered rings like oxetanes to undergo ring-opening reactions is a well-utilized strategy in synthesis. acs.org While the five-membered rings of this compound are less strained, specific reagents or conditions could potentially induce cleavage of either the thiazolidine or the pyrrolidine (B122466) ring.
Rearrangement reactions represent another class of transformations that can lead to structural isomers of the original molecule, often involving the migration of an atom or group. wiley-vch.de In the context of related azaspiro systems, domino radical bicyclization reactions have been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.govnih.gov These processes involve the formation and capture of radical intermediates, leading to the construction of the spirocyclic framework. nih.govnih.gov While not a rearrangement of a pre-formed this compound, these synthetic strategies highlight the intricate mechanistic pathways that can be involved in the chemistry of spirocyclic compounds.
The stability of isomers of 6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane has been noted in various perfumery media, suggesting a degree of robustness for this particular substituted scaffold. google.com However, the specific conditions that might lead to ring-opening or rearrangement of the parent this compound are not extensively documented in the reviewed literature. Such transformations would likely be dependent on the nature of substituents and the reaction conditions employed.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Spirocyclic Ring System on Molecular Conformation and Bioactivity
Spirocyclic systems are increasingly recognized as privileged structures in drug discovery. mdpi.com They offer a compelling combination of conformational rigidity and flexibility, which can be advantageous for optimizing ligand-target interactions. mdpi.com The spiro atom, a quaternary carbon linking the two rings, creates a distinct and rigid three-dimensional geometry. thieme-connect.comresearchgate.net This structural rigidity can pre-organize the molecule into a conformation favorable for binding to a biological target, potentially reducing the entropic penalty associated with binding and thus increasing affinity. nih.gov
The spirocyclic framework of 1-thia-4-azaspiro[4.4]nonane provides a fixed scaffold for the spatial arrangement of pharmacophoric groups. thieme-connect.comresearchgate.net The defined orientation of substituents allows for a more precise probing of the binding pockets of target proteins. Furthermore, the stereochemistry at the spiro center and other chiral centers within the rings can have a profound impact on bioactivity. For instance, in a series of 5-hydroxytryptamine 6 (5-HT₆) receptor antagonists based on the related 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif, the two enantiomers of a potent racemic compound displayed a significant difference in activity. nih.gov The (S)-enantiomer exhibited a high affinity (Ki = 15 nM), whereas the (R)-enantiomer was substantially less active (Ki = 855 nM), underscoring the critical influence of stereochemistry on potency. nih.gov This highlights how the specific three-dimensional conformation dictated by the spirocyclic system is crucial for effective interaction with the biological target. nih.gov
Systematic Substitution Effects on the this compound Scaffold
The biological activity of compounds containing the this compound core can be finely tuned by introducing various substituents at different positions on the scaffold. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research has demonstrated that substitutions at key positions, such as C-2 on the thiazolidine (B150603) ring and C-8 on the cyclopentane (B165970) ring (in the case of 1-thia-4-azaspiro[4.5]decane, a closely related scaffold), are critical determinants of biological activity. A study on derivatives of 1-thia-4-azaspiro[4.5]decan-3-one as potential anti-coronavirus agents revealed a strong dependence of antiviral activity on the nature of these substituents. nih.gov
For example, introducing a methyl group at the C-2 position or a trifluoromethyl group at the C-8 position of the spiro[4.5]decane scaffold led to compounds with notable activity against human coronavirus 229E. nih.gov The data presented in the table below, derived from a study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)propanamide derivatives, illustrates the impact of these substitutions. nih.gov
| Compound | C-2 Substituent | C-8 Substituent | Antiviral Activity (EC₅₀, µM) vs. HCoV-229E |
|---|---|---|---|
| 8l | -H | -C₆H₅ | 18 ± 5 |
| 8m | -CH₃ | -C₆H₅ | 8.1 ± 2.2 |
| 8n | -H | -CF₃ | 5.5 ± 0.7 |
| 8p | -CH₃ | -CF₃ | 6.1 ± 0.2 |
Data sourced from a study on anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.gov
Similarly, in the development of influenza virus fusion inhibitors based on the N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide scaffold, substitutions on the spiro system were found to be crucial for activity against the influenza A/H3N2 virus. nih.gov
The identity and placement of heteroatoms within the spirocyclic scaffold are fundamental to its chemical properties and biological interactions. The this compound core contains a thiazolidine ring, where the sulfur atom at position 1 and the nitrogen atom at position 4 play key roles. The sulfur atom can participate in non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets. The nitrogen atom, often part of an amide or amine linkage, serves as a critical attachment point for various side chains and can act as a hydrogen bond acceptor or donor.
The strategic replacement of one heteroatom for another (isosteric replacement) has been shown to be a powerful tool for optimizing bioactivity. In a study of indolyl Mannich bases with antimycobacterial properties, derivatives containing an azaspiroketal moiety were investigated. nih.gov Replacing one or both of the oxygen atoms in the 1,4-dioxa-8-azaspiro[4.5]decane ring with sulfur atoms to form 1-oxa-4-thia-8-azaspiro[4.5]decane and 1,4-dithia-8-azaspiro[4.5]decane, respectively, resulted in a significant enhancement of potency against Mycobacterium tuberculosis. nih.gov This suggests that the introduction of sulfur can lead to more favorable interactions with the biological target, thereby improving binding affinity. nih.gov
Conformational Analysis and its Correlation with Ligand-Target Interactions
The rigid nature of the spirocyclic framework is a key feature that medicinal chemists leverage to control the conformational properties of a molecule. thieme-connect.comresearchgate.net This rigidity provides a stable platform for the attachment of various pharmacophoric groups, ensuring that they are presented to the biological target in a well-defined spatial orientation. thieme-connect.comresearchgate.net
Understanding the preferred conformation of this compound derivatives is essential for correlating their structure with their activity. While specific conformational analysis studies on the parent this compound are not extensively detailed in the provided search results, the principle is well-established in related systems. As mentioned earlier, the stark difference in activity between enantiomers of 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives directly points to a specific conformational requirement for binding to the 5-HT₆ receptor. nih.gov One enantiomer adopts the correct three-dimensional shape to fit into the receptor's binding site, leading to high affinity, while the other does not. nih.gov
Computational modeling and techniques like X-ray crystallography are often employed to determine the low-energy conformations of such molecules and to visualize how they interact with their target proteins. For example, in a study of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, NMR spectroscopy was used to confirm the structure and rule out a possible isomeric structure, highlighting the importance of precise structural and conformational assignment. nih.gov This detailed structural information is invaluable for understanding the ligand-target interactions at a molecular level and for guiding further design efforts.
Rational Design of this compound Derivatives for Targeted Biological Activities
The insights gained from SAR and conformational studies provide a foundation for the rational design of novel this compound derivatives with specific, targeted biological activities. By understanding which structural features are essential for activity and which can be modified, chemists can systematically engineer molecules with improved potency, selectivity, and drug-like properties.
Examples of this rational design approach include:
Anticancer Agents: Researchers have designed and synthesized novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase, both of which are important targets in cancer therapy. nih.govnih.gov By combining the spiro-thiazolidinone core with a quinoline (B57606) moiety known to interact with these kinases, potent dual inhibitors were developed. nih.govnih.gov
Antiviral Agents: The development of inhibitors of human coronavirus and influenza virus demonstrates a clear rational design strategy. nih.govnih.gov Based on an existing pharmacophore, new N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized to specifically target the hemagglutinin-mediated fusion process of the influenza virus. nih.gov Similarly, by systematically varying substituents at the C-2 and C-8 positions, researchers optimized the activity of 1-thia-4-azaspiro[4.5]decan-3-ones against coronaviruses. nih.gov
5-HT₆ Receptor Antagonists: The discovery of potent and selective 5-HT₆ antagonists based on the 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione scaffold for potential treatment of CNS disorders illustrates how a spirocyclic core can serve as a template for generating high-affinity ligands. nih.gov
In each case, the 1-thia-4-azaspiro scaffold serves as a rigid and versatile template. The process of rational design involves identifying a biological target, understanding the SAR of existing ligands, and then strategically modifying the scaffold and its substituents to enhance the desired biological effect while minimizing off-target activities.
Biological Activities and Mechanistic Investigations
Antimicrobial Activity of 1-Thia-4-azaspiro[4.4]nonane Derivatives
Derivatives of the this compound scaffold have demonstrated notable activity against a range of pathogenic microbes. The inherent structural features of the thiazolidinone ring, a component of this spiro system, are believed to contribute significantly to its biological activities.
Studies have shown that compounds incorporating the spiro-thiazolidinone core exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
For instance, a series of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives were found to inhibit the growth of Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis researchgate.net. Among the synthesized compounds, 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione was identified as having the highest activity researchgate.net.
In another study, novel thiazolidin-4-one derivatives were tested against a panel of microbes. nanobioletters.com Several compounds proved to be potent against the Gram-negative bacterium Pseudomonas aeruginosa. nanobioletters.com Furthermore, specific derivatives demonstrated high activity against all tested bacterial and fungal strains at a concentration of 500 μg/mL. nanobioletters.com The antifungal activity was screened against Candida albicans. nanobioletters.com
Additionally, research into 4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one derivatives, synthesized from hydrazonoyl bromide, revealed that several of these compounds exhibited high antimicrobial activities against tested microorganisms researchgate.net. The efficacy of spiro compounds is not limited to bacteria; novel 1,3,4-thiadiazole (B1197879) derivatives have shown significant antifungal activity against black fungal strains like Rhizopus oryzae mdpi.com.
| Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria) | Demonstrated promising biological activity against the tested strains. | researchgate.net |
| Thiazolidin-4-one derivatives | S. aureus, P. aeruginosa, Salmonella typhi, C. albicans | Four specific compounds were highly active against all tested strains at 500 μg/mL. | nanobioletters.com |
| 4,6-Dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one derivatives | Various microorganisms | Several derivatives showed high antimicrobial activity. | researchgate.net |
| 1,3,4-Thiadiazole derivatives | Rhizopus oryzae (Black fungus) | Displayed significantly high potency for inhibiting the tested fungal strains. | mdpi.com |
The antimicrobial effects of spiro-thiazolidinone derivatives are often attributed to their ability to interfere with essential microbial processes. One of the key mechanisms involves the inhibition of crucial bacterial enzymes. Research on pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety has shown that these compounds can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) nih.gov. DNA gyrase is vital for bacterial DNA replication, and its inhibition leads to cell death. Similarly, DHFR is a critical enzyme in the folate synthesis pathway, which is essential for producing nucleotides and amino acids.
In silico studies have further supported these findings, demonstrating that spirocyclic compounds can exhibit a strong binding affinity for bacterial DNA gyrase, suggesting this as a probable mechanism of action researchgate.net. The N-C-S linkage within the thiazolidine (B150603) nucleus is also considered a critical pharmacophore responsible for the antimicrobial activity of these compounds mdpi.com.
Anticancer Activity of Spiro[4.4]nonane Analogs
The rigid, three-dimensional structure of spiro compounds makes them an attractive scaffold for developing novel anticancer agents. nih.gov Analogs based on the spiro[4.4]nonane framework have shown significant antiproliferative effects through various mechanisms, including enzyme inhibition and the induction of programmed cell death.
A wide range of spiro[4.4]nonane analogs and related spiro compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines.
Derivatives of the closely related 1-thia-4-azaspiro[4.5]decane scaffold have also been synthesized and tested against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines, with several compounds showing moderate to high inhibition mdpi.comresearchgate.net. Similarly, certain spirooxindole analogues have demonstrated broad anticancer activity against HepG2, MCF-7 (breast cancer), and HCT-116 cell lines mdpi.com.
| Compound/Analog | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Spiro compound 1c | HCT116 (Colon) | 52.81 | nih.govmdpi.com |
| PC3 (Prostate) | 74.40 | nih.govmdpi.com | |
| HL60 (Leukemia) | 49.72 | nih.govmdpi.com | |
| SNB19 (Astrocytoma) | 101 | nih.govmdpi.com | |
| Spirooxindole analogue 5g | HepG2 (Liver) | More potent than cisplatin | mdpi.com |
| MCF-7 (Breast) | More potent than cisplatin | mdpi.com | |
| HCT-116 (Colon) | Similar potency to cisplatin | mdpi.com |
A key strategy in modern cancer therapy is the targeted inhibition of specific enzymes that drive tumor growth and survival. Certain 1-thia-4-azaspiro derivatives have been designed as dual inhibitors of critical signaling proteins.
A novel series of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein, both of which are key drivers in many cancers nih.gov. Two compounds, 6b and 7b, were particularly effective. Compound 6b inhibited EGFR and BRAF V600E with IC₅₀ values of 84 nM and 108 nM, respectively. Compound 7b was even more potent, with IC₅₀ values of 78 nM against EGFR and 96 nM against BRAF V600E. nih.gov This dual-target approach is a promising strategy to overcome chemotherapeutic resistance that can arise from single-target therapies nih.gov.
Beyond direct enzyme inhibition, spiro[4.4]nonane analogs can exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from proliferating.
The dual EGFR/BRAF V600E inhibitors (compounds 6b and 7b) mentioned previously were shown to have promising apoptotic activity nih.gov. The induction of apoptosis is a crucial mechanism for many chemotherapeutic agents. This process can be initiated through various signaling pathways, often involving the release of cytochrome c from mitochondria and the subsequent activation of caspases, which are proteases that execute the apoptotic program.
Other spiro-acridine derivatives have also been shown to induce cell cycle arrest and apoptosis in colorectal carcinoma cells (HCT-116) nih.gov. The mechanism can involve the generation of reactive oxygen species (ROS), which leads to DNA damage mdpi.com. In response to this damage, cells can activate checkpoints that halt the cell cycle, typically at the G2/M phase, to allow for repair. If the damage is too severe, the cell is directed to undergo apoptosis. mdpi.com This process often involves the modulation of key regulatory proteins such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) mdpi.com.
Antiviral Properties of this compound Scaffolds
Derivatives of the this compound scaffold have been investigated for their potential as antiviral agents, with notable activity against human coronaviruses and influenza viruses.
A series of 4-carboxamido-3-oxo-1-thia-4-azaspiro[4.4]nonane and related [4.5]decane/[4.6]undecane derivatives have been synthesized and evaluated for their ability to inhibit the replication of human coronavirus 229E (HCoV-229E). In these studies, several compounds demonstrated significant antiviral activity in virus-infected cell culture assays. The anti-coronavirus activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro scaffold.
Notably, compounds bearing a methyl substituent at the C-2 position of the azaspiro ring were active, while their unmethylated counterparts were devoid of antiviral activity. The most potent compound identified in one study was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited a 50% effective concentration (EC50) of 5.5 µM against HCoV-229E. nih.govnih.gov This highlights the potential of the 1-thia-4-azaspiro scaffold in the development of novel anti-coronavirus therapies.
| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50 in µM) |
|---|---|---|---|
| 7m | HCoV-229E | 18 | >100 |
| 7n | HCoV-229E | 15 | >100 |
| 8k | HCoV-229E | 11 | >100 |
| 8l | HCoV-229E | 11 | >100 |
| 8m | HCoV-229E | 12 | >100 |
| 8n | HCoV-229E | 5.5 | >100 |
| 8p | HCoV-229E | 11 | >100 |
While some derivatives of the broader spirothiazolidinone class have shown activity against influenza viruses, the specific compounds that were potent against human coronavirus 229E were found to be devoid of anti-influenza virus activity. nih.gov However, a closely related series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been identified as inhibitors of influenza virus hemagglutinin (HA)-mediated membrane fusion. These compounds exhibit specific activity against the H3N2 subtype of influenza A virus.
The mechanism of action for these fusion inhibitors involves the prevention of the conformational changes in the HA protein that are triggered by the low pH environment of the endosome. By stabilizing the pre-fusion conformation of HA, these molecules inhibit the fusion of the viral and endosomal membranes, a critical step in the viral entry process. This mechanistic insight underscores the potential of the 1-thia-4-azaspiro scaffold in the design of targeted antiviral agents that interfere with specific viral entry mechanisms.
Modulation of Enzyme and Receptor Functions
The versatility of the this compound scaffold extends to the modulation of various enzymes and receptors, indicating its potential for therapeutic applications beyond antiviral agents.
Derivatives of this compound have been investigated as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. In one study, a series of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and BRAFV600E, two kinases implicated in the growth and survival of various cancers.
Several of these compounds demonstrated potent dual inhibitory activity. For instance, compounds 6b and 7b from this series inhibited EGFR with IC50 values of 84 nM and 78 nM, respectively. google.com These same compounds also effectively inhibited BRAFV600E with IC50 values of 108 nM and 96 nM, respectively. google.com These findings suggest that the 1-thia-4-azaspiro scaffold can serve as a foundation for the development of targeted multi-kinase inhibitors for cancer treatment.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 6b | EGFR | 84 |
| BRAFV600E | 108 | |
| 7b | EGFR | 78 |
| BRAFV600E | 96 | |
| Erlotinib (Reference) | EGFR | 80 |
The rigid, three-dimensional structure of spirocyclic systems makes them attractive scaffolds for the design of molecules that can modulate protein-protein interactions (PPIs). The conformational constraint imposed by the spiro center can help to pre-organize the pharmacophoric groups in a favorable orientation for binding to the often large and flat surfaces of protein-protein interfaces, potentially reducing the entropic penalty upon binding. nih.gov While the this compound scaffold has been suggested as a potential framework for the development of PPI modulators, specific examples of its application in this context are still emerging in the scientific literature.
The 1-azaspiro[4.4]nonane skeleton is present in a number of compounds with marked biological activity, including as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR). nih.gov This suggests that the incorporation of a sulfur atom to form the this compound scaffold could lead to derivatives with interesting pharmacological profiles within the central nervous system. Furthermore, a patent for bicyclic derivatives as GABAA α5 receptor modulators includes 1,4-dithia-7-azaspiro[4.4]nonane within its scope, indicating the potential for this class of compounds to interact with GABAergic systems. While direct evidence for the interaction of this compound with neurotransmitter systems is not yet extensively documented, the activity of these closely related analogs points towards a promising area for future research and drug discovery.
Based on a comprehensive search of available scientific literature, there is no information on the application of the specific chemical compound "this compound" as a spin label in biological systems for Electron Paramagnetic Resonance (EPR) studies. The requested section on "," specifically subsection "5.5. Spin Label Applications in Biological Systems (e.g., Electron Paramagnetic Resonance Studies) researchgate.net," cannot be generated as there are no research findings, data tables, or detailed studies pertaining to this particular compound in the specified context.
Extensive searches have been conducted for nitroxide derivatives of this compound and their use as spin probes, but no relevant publications have been identified. The scientific community has not reported on the synthesis or application of this specific heterocyclic compound as a paramagnetic probe for investigating biological systems via EPR spectroscopy.
Therefore, in adherence to the principles of providing scientifically accurate and verifiable information, the requested article section cannot be produced.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "1-Thia-4-azaspiro[4.4]nonane". By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the compound's connectivity and stereochemistry can be assembled. Spectroscopic data for the hydrochloride salt of this compound are available, providing a close approximation of the spectral characteristics of the free base chemcd.com.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. For "this compound hydrochloride", the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two rings. The protons on the carbon atoms adjacent to the nitrogen and sulfur atoms would exhibit characteristic chemical shifts.
In a related structure, 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one, the protons of the cyclopentyl ring appear as a multiplet in the range of 1.12–1.95 ppm. The protons on the thiazolidinone ring (H-2') are observed as a singlet at 3.35 ppm. While this is a more complex derivative, it gives an indication of the expected regions for the signals of the spirocyclic core.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Cyclopentyl-CH₂ | 1.12–1.95 | m |
| H-2' | 3.35 | s |
Note: Data is for 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one. "m" denotes multiplet, "s" denotes singlet.
Carbon-¹³C NMR Analysis
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift.
For the derivative 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one, the spiro carbon (C-5') resonates at 47.44 ppm. The carbons of the cyclopentyl ring appear at 23.77, 25.90, and 32.77 ppm. The carbon adjacent to the sulfur atom (C-2') is found at 55.55 ppm.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ) ppm |
| Cyclopentyl-CH | 23.77, 25.90, 32.77 |
| C-5' (Spiro Carbon) | 47.44 |
| C-2' | 55.55 |
Note: Data is for 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For a derivative of the target compound, the molecular ion peak was detected, and its mass was used to confirm the chemical formula nih.gov. For "this compound" (C₇H₁₃NS), the expected exact mass would be calculated and compared with the experimental value from HRMS to confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows the intact molecule to be observed, typically as a protonated species [M+H]⁺. The structures of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were confirmed using mass spectrometry, where a detectable molecular ion peak was observed nih.gov. For "this compound", ESI-MS would be expected to show a prominent peak corresponding to its protonated molecular ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane backbone, the secondary amine, and the thioether linkage.
The spectrum of a simple alkane is primarily defined by absorptions from C–H stretching and bending vibrations. uobabylon.edu.iqorgchemboulder.com Strong absorption bands due to sp³ C–H stretching are typically observed in the 2850–2960 cm⁻¹ range. libretexts.org Additionally, C–H bending (scissoring) vibrations for CH₂ groups appear around 1470-1450 cm⁻¹. uobabylon.edu.iqlibretexts.org Since most organic molecules contain saturated alkane-like structures, these peaks are common features. libretexts.org
The presence of a secondary amine (R₂NH) in the spirocyclic structure gives rise to a characteristic N–H stretching vibration. orgchemboulder.com Unlike primary amines which show two N-H stretch bands, secondary amines exhibit a single, typically weak to medium, sharp absorption band in the 3300–3500 cm⁻¹ region. orgchemboulder.comopenstax.org This N-H absorption is generally less intense and sharper than the broad O-H band of alcohols that appears in the same region. orgchemboulder.com Another band associated with secondary amines is the N–H wag, a strong, broad absorption found between 665 and 910 cm⁻¹. orgchemboulder.com The C–N stretching vibration for aliphatic amines results in medium to weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Identifying the thioether (C-S) linkage can be more challenging as the C-S stretching vibration falls in the fingerprint region (below 1400 cm⁻¹) and is often weak. reddit.com The absorption for C-S single bonds is typically found in the 600-800 cm⁻¹ range. actachemscand.org Its position can vary and it may be coupled with other vibrations, making a definitive assignment difficult without comparative analysis or theoretical calculations. actachemscand.orgcdnsciencepub.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |
| Alkane | C-H Stretch (sp³) | 2850 - 2960 | Strong |
| Alkane | C-H Bend (CH₂) | 1450 - 1470 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
| Thioether | C-S Stretch | 600 - 800 | Weak |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Flash column chromatography is a widely utilized and efficient technique for the preparative purification of organic compounds from reaction mixtures. libretexts.orgorgsyn.org This method is a form of air pressure-driven liquid chromatography that is faster than traditional gravity-fed chromatography. chromatographyonline.com It typically employs silica (B1680970) gel with a particle size of 40–60 µm as the stationary phase. chromatographyonline.com
For the isolation of this compound, a crude reaction mixture would first be concentrated and then loaded onto a pre-packed silica gel column. rochester.edu The selection of an appropriate solvent system (eluent) is critical and is usually determined beforehand by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu A suitable eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is then passed through the column under pressure. For nitrogen-containing basic compounds, it is sometimes beneficial to add a small amount of a base like triethylamine (B128534) (around 0.1%) to the solvent mixture to prevent streaking on the silica gel. rochester.edurochester.edu Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the isolated this compound. orgsyn.org
The quantification and separation of enantiomers are critical in pharmaceutical development, as stereoisomers often exhibit different pharmacological activities. chromatographyonline.com this compound is a chiral molecule, and its enantiomers can be separated and analyzed using chiral chromatography. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than high-performance liquid chromatography (HPLC). nih.gov
Chiral SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like an alcohol. nih.gov The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for enantioselective separations in SFC. nih.gov The high diffusivity and low viscosity of supercritical fluids allow for high flow rates without significant loss of efficiency, leading to rapid analyses. chromatographyonline.com This technique is suitable for both analytical-scale purity determination (enantiomeric excess) and preparative-scale isolation of individual enantiomers of this compound. nih.gov
| Technique | Primary Application | Stationary Phase | Mobile Phase Principle | Key Advantage |
|---|---|---|---|---|
| Flash Column Chromatography | Isolation & Purification (Preparative) | Silica Gel (40-60 µm) | Pressurized liquid solvent gradient or isocratic | Rapid, large-scale purification |
| Chiral SFC-HPLC | Enantiomeric Separation & Purity (Analytical/Preparative) | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO₂ with organic modifier | Fast, efficient enantioseparation, reduced solvent use |
| Gas Chromatography (GC) | Reaction Monitoring & Conversion Determination (Analytical) | Varies (e.g., Polysiloxane-based capillary column) | Inert carrier gas (e.g., He, N₂) | High resolution for volatile compounds, allows for real-time analysis |
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. hidenanalytical.com In the synthesis of this compound, GC can be employed to monitor the progress of the reaction and determine the conversion of starting materials into the final product. researchgate.net
The method involves taking small aliquots from the reaction mixture at different time intervals. These samples are then injected into the gas chromatograph. The components of the mixture are vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. By analyzing the resulting chromatogram, the relative amounts of reactants and products can be quantified by integrating the areas of their respective peaks. Comparing the peak area of the product to the initial peak area of the limiting reactant allows for the calculation of the reaction conversion over time. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. rsc.org When coupled with a mass spectrometer (GC-MS), this technique also provides structural confirmation of the product. hidenanalytical.com
Other Spectroscopic and Analytical Methods
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most informative for molecules containing π-electron systems, such as conjugated double bonds or aromatic rings. britannica.com
This compound is a saturated heterocyclic compound. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and sulfur atoms. The electronic transitions available to such a molecule are high-energy σ → σ* and n → σ* transitions. These transitions typically require high-energy radiation and therefore occur in the far-ultraviolet region of the electromagnetic spectrum, at wavelengths below 200 nm. britannica.com Consequently, this compound is expected to be transparent in the standard near-UV-visible range (200–800 nm). Significant absorption in this region would likely indicate the presence of impurities containing chromophoric functional groups.
Electron Paramagnetic Resonance (EPR) for Molecular Dynamics
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. accessscience.comresearchgate.net The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than atomic nuclei. farmaceut.org This specificity makes it an invaluable tool for investigating paramagnetic species, such as free radicals and transition metal complexes. researchgate.netmdpi.com While the parent this compound is not a radical, EPR can be employed to study the molecular dynamics of its paramagnetic derivatives, such as nitroxide radicals.
The study of sterically shielded nitroxides, including those with spirocyclic structures, is an active area of research due to their high resistance to bioreduction. nih.gov For instance, the synthesis and characterization of 1-azaspiro[4.4]nonan-1-oxyls, which are structurally related to the thia-aza analogue, provide insight into the application of EPR. nih.gov These nitroxides are stable free radicals, making them ideal spin probes for EPR studies.
EPR spectroscopy can provide detailed information about the local environment and dynamics of the radical. The lineshape of an EPR spectrum is sensitive to the rotational motion of the nitroxide. By analyzing the spectral features, researchers can deduce information about the mobility of the spirocyclic core and its substituents. Furthermore, the kinetics of chemical reactions involving the radical, such as reduction, can be monitored. nih.gov A study on the reduction of sterically shielded pyrrolidine (B122466) nitroxides by ascorbate (B8700270) demonstrated that the introduction of spirocyclic moieties can significantly affect the reaction rates. nih.gov This type of kinetic data, obtained through EPR, is crucial for understanding the molecular dynamics and stability of these compounds in various environments. nih.gov
| Technique/Parameter | Information Obtained | Relevance to Molecular Dynamics |
|---|---|---|
| EPR Spectral Lineshape Analysis | Rotational correlation time (τc) | Provides insight into the tumbling rate and mobility of the spirocyclic molecule in solution. |
| Hyperfine Coupling Constants (A) | Information about the electronic structure and conformation around the radical center. | Changes in hyperfine coupling can indicate conformational dynamics or interactions with the local environment. |
| Kinetic EPR | Reaction rates (e.g., reduction by ascorbate). nih.gov | Quantifies the stability and reactivity of the radical, reflecting the influence of the spirocyclic structure on its dynamic chemical behavior. nih.gov |
X-ray Crystallography for Solid-State Structure Elucidation of Related Spirocycles
For example, the crystal structure of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, a compound also featuring the spiro[4.4]nonane core, has been elucidated. nih.gov Its crystals were found to have monoclinic (P21) symmetry. nih.gov The analysis revealed a complex network of intermolecular hydrogen bonds, which dictates the formation of a two-dimensional double-layered framework in the solid state. nih.gov Such hydrogen bonding is a critical feature that would also be expected in crystalline derivatives of this compound, particularly those with functional groups capable of hydrogen bonding (e.g., the N-H group or substituted amides).
In other related heterocyclic systems, such as 1,4-thiazine S,S-dioxides, X-ray diffraction has been used to determine ring conformations, which can adopt boat or half-chair forms. mdpi.com The solid-state structures of these compounds are often dominated by strong N-H···O=S hydrogen bonds, leading to the formation of molecular chains. mdpi.com This highlights the importance of the thia-aza functionality in directing the supramolecular assembly. The structural data obtained from X-ray crystallography, including the precise geometry of the spirocyclic core and the nature of intermolecular forces, is fundamental for understanding the physical properties of the compound and for rational drug design.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. nih.gov This method is crucial in synthetic chemistry for verifying the elemental composition and thus the empirical formula of a newly synthesized compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
In the synthesis of various derivatives of this compound and related spiro[4.5]decane systems, elemental analysis is routinely reported as a key part of the structural verification process. mdpi.comresearchgate.netmdpi.com For example, in the synthesis of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close alignment with the calculated values for the molecular formula C15H18FNOS. mdpi.com Similarly, for the bromo-analogue, 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the analysis confirmed the composition corresponding to the formula C15H18BrNOS. mdpi.com This verification is essential to confirm that the desired reaction has occurred and that the final product has been isolated with a high degree of purity.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | C15H18BrNOS | C | 52.95 | 52.74 |
| H | 5.33 | 5.19 | ||
| N | 4.12 | 4.19 | ||
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | C15H18FNOS | C | 64.49 | 64.21 |
| H | 6.49 | 6.31 | ||
| N | 5.01 | 5.22 |
Computational and Theoretical Investigations of 1 Thia 4 Azaspiro 4.4 Nonane
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-thia-4-azaspiro[4.4]nonane derivatives, docking simulations are instrumental in understanding how these ligands interact with the active sites of biological targets, such as proteins and enzymes.
Research efforts have focused on designing these spiro-compounds as inhibitors for specific targets, including those involved in cancer progression like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase. nih.gov Docking studies help identify the key molecular interactions that govern the binding affinity and selectivity of these compounds. These interactions typically include:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site. For instance, studies on similar heterocyclic compounds targeting the MDM2 protein show critical interactions with residues like His96. scispace.com
Hydrophobic Interactions: Engagement of nonpolar regions of the ligand with hydrophobic pockets within the target protein.
π-π Stacking: Aromatic rings on the ligand can interact with aromatic residues of the protein, such as tyrosine (TYR), through π-π stacking. scispace.com
The output of a docking simulation is often a scoring function that estimates the binding energy of the ligand-target complex. A lower docking score generally indicates a more favorable binding interaction. For example, studies on other heterocyclic systems have reported docking scores around -8.9 kcal/mol, signifying strong potential binding. researchgate.net This information is crucial for predicting the biological activity of novel derivatives and prioritizing which compounds to synthesize and test experimentally.
Table 1: Example of Molecular Docking Interaction Analysis
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | LYS 745 | 2.1 |
| Hydrogen Bond | Amine Hydrogen | MET 793 | 2.5 |
| π-π Stacking | Phenyl Ring | PHE 723 | 3.8 |
| Hydrophobic | Cyclopentane (B165970) Ring | LEU 718, VAL 726 | N/A |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a fundamental understanding of the electronic properties and intrinsic reactivity of molecules. These methods are used to analyze the structure, stability, and chemical behavior of the this compound scaffold.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT studies provide valuable data that can be correlated with experimental findings. researchgate.net
Key applications of DFT include:
Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule by determining bond lengths, bond angles, and torsion angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
Vibrational Frequency Analysis: Predicting the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental FT-IR spectra to help assign specific absorption bands to molecular vibrations. researchgate.net
Electronic Property Calculation: DFT is used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
Reactivity Descriptor Analysis: DFT allows for the calculation of reactivity indices, such as Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comresearchgate.net This helps in predicting how the molecule will interact with other reagents.
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity that focuses on the changes in electron density during a chemical reaction. mdpi.com Unlike theories that focus solely on molecular orbitals, MEDT proposes that the capacity for changes in electron density is what governs molecular reactivity. mdpi.com
Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) at the transition state of a reaction helps to classify reactions and understand their mechanisms. mdpi.com This theory provides a comprehensive rationalization of molecular mechanisms and reactivity in organic chemistry by rigorously analyzing the flow of electron density along the reaction pathway. mdpi.com For reactions involving the synthesis or modification of the this compound skeleton, MEDT can offer profound insights into the underlying electronic events that drive the chemical transformation.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
Before a compound can become a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction uses computational models to estimate these properties for novel molecules, allowing for early-stage identification of potential liabilities and guiding chemical optimization. For series of this compound derivatives, these predictions are a critical component of the drug design process. researchgate.net
Computational tools can predict a wide range of pharmacokinetic and toxicological parameters. This allows chemists to modify the structure of the lead compound to improve its drug-like profile, for example, by enhancing absorption or reducing potential toxicity, before committing to costly and time-consuming synthesis.
Table 2: Representative In Silico ADMET Predictions for a Hypothetical Derivative
| Property | Predicted Value/Class | Interpretation |
|---|---|---|
| Human Intestinal Absorption | 95% | High probability of being well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
| Plasma Protein Binding | 88% | Moderate binding to plasma proteins. |
Conformational Landscape Analysis and Energy Minima Studies
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around single bonds. The this compound framework, with its two fused rings, has a distinct set of possible conformations.
Computational energy minima studies are performed to identify the most stable, low-energy conformations of the molecule. This is achieved by systematically rotating bonds and calculating the potential energy of each resulting structure. The identified energy minima represent the most likely shapes the molecule will adopt. Understanding the preferred conformation is essential, as it dictates how the molecule can fit into the binding site of a biological target. researchgate.net A molecule that cannot adopt the correct conformation to bind effectively will exhibit poor biological activity, regardless of its other properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound derivatives, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized analogues.
The process involves several steps:
Data Set Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., describing steric, electronic, or hydrophobic properties), are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
A validated QSAR model serves as a powerful predictive tool, enabling researchers to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted potency, thereby accelerating the drug discovery process.
Applications in Chemical Synthesis and Specialized Fields
1-Thia-4-azaspiro[4.4]nonane as a Versatile Building Block in Organic Synthesis
The this compound core serves as a foundational scaffold in organic synthesis, primarily through multi-component reactions that construct the heterocyclic system in a single step. One of the most efficient methods is a one-pot, three-component reaction involving a ketone (such as cyclopentanone (B42830) to form the [4.4] system), an aromatic amine, and mercaptoacetic acid. mdpi.com This reaction proceeds by forming a Schiff base between the ketone and amine, followed by a cyclizing condensation with mercaptoacetic acid to yield the spiro-thiazolidinone core structure.
This synthetic versatility allows for the introduction of a wide array of substituents on both the nitrogen atom of the thiazolidine (B150603) ring and the second spiro-fused ring, enabling the creation of diverse chemical libraries. The spirocyclic nature of the scaffold provides a rigid framework that is highly sought after for building complex molecules with specific conformational properties. nih.gov Researchers utilize this core structure as a starting point for further functionalization, adding other chemical moieties to develop compounds for specific applications. mdpi.comresearchgate.net
Development of Pharmaceutical Intermediates and Lead Compounds
The rigid, three-dimensional structure of the this compound scaffold is particularly advantageous in drug discovery, where conformational restraint can enhance binding affinity to biological targets. nih.gov Derivatives of this compound have been extensively investigated as intermediates and lead compounds for novel therapeutics, especially in oncology.
Recent studies have focused on synthesizing novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4]alkan-3-ones as potential anticancer agents. nih.gov These compounds are designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutated protein, both of which are key targets in cancer therapy. nih.govmdpi.com The spiro scaffold helps to rigidly orient the quinoline (B57606) moiety, facilitating its interaction with the kinase domain of these proteins. nih.gov Several derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, certain compounds have shown potent inhibition of both EGFR and BRAF V600E, with IC50 values in the nanomolar range, indicating high efficacy. mdpi.com
| Compound | Description | Antiproliferative Activity (GI₅₀, nM) | EGFR Inhibition (IC₅₀, nM) | BRAFV600E Inhibition (IC₅₀, nM) |
|---|---|---|---|---|
| Compound 6b | R = H, n = 1 (Scaffold A) | 35 | 84 | 108 |
| Compound 6e | R = OCH₃, n = 1 (Scaffold A) | 40 | Not Reported | Not Reported |
| Compound 7b | (Scaffold B) | 32 | 78 | 96 |
| Erlotinib | Reference Drug | 33 | Not Reported | Not Reported |
Application in Specialty Chemicals and Materials Science
While heavily researched in pharmaceuticals, the broader class of thiazolidine-containing heterocycles, to which this compound belongs, shows promise in materials science and as specialty chemicals. nih.gov Spiro-thiazolidines are recognized as versatile frameworks with potential applications in catalysis and material science due to their unique structural and chemical properties. nih.gov
Specifically, related thiazolidine ring systems have been identified for industrial applications. For example, thiazolidine-2,4-dione derivatives have been used as corrosion inhibitors for mild steel in acidic environments. nih.gov Other reported applications for this class of compounds include use as brighteners in the electroplating industry and as highly sensitive reagents for detecting heavy metals in analytical chemistry. nih.gov These functions highlight the potential of the thia-azaspiro scaffold to be adapted for specialized roles in materials protection and chemical analysis.
Use as Fragrance Ingredients (for specific derivatives)
The structural complexity and novelty of spirocyclic compounds make them interesting candidates for the fragrance industry. A specific derivative, 6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane , is categorized as a fragrance agent. This particular molecule modifies the core structure by substituting a carbon atom in the five-membered saturated ring with an oxygen atom, creating an oxathiolane ring fused at the spiro center. The presence of sulfur and nitrogen atoms within a compact, rigid structure can contribute to unique and potent olfactory properties.
Safener Chemistry Applications
In the agrochemical sector, compounds that can protect crops from the potentially harmful effects of herbicides are known as "safeners." These chemicals selectively enhance a crop's tolerance to a herbicide without diminishing the herbicide's effectiveness against target weeds. The azaspiro chemical structure has been successfully employed in this capacity.
A closely related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane , has been investigated for its safener activity. This demonstrates that the N-acylated azaspiro scaffold is a viable pharmacophore for inducing a protective response in crops. The safener molecule works by stimulating the crop's natural defense mechanisms, often by upregulating the expression of detoxification enzymes, such as glutathione (B108866) S-transferases, which metabolize the herbicide into non-phytotoxic forms. The exploration of this and related azaspiro compounds highlights their potential for developing new agrochemical products that improve crop safety and yield.
Concluding Remarks and Future Research Perspectives
Current Challenges in Spiro[4.4]nonane Synthesis and Derivatization
The synthesis of spirocyclic systems, including the 1-azaspiro[4.4]nonane framework, presents a unique set of challenges for synthetic chemists. The construction of the characteristic spirocenter, a quaternary carbon atom that is a part of two rings, often requires specialized synthetic strategies. Achieving high yields and stereoselectivity during the formation of this sterically hindered center can be difficult.
One of the primary challenges lies in the development of efficient and versatile synthetic methodologies. While domino radical bicyclization has been explored for the synthesis of 1-azaspiro[4.4]nonane derivatives, these methods can sometimes result in modest yields and mixtures of diastereomers. The development of catalytic and enantioselective methods to control the stereochemistry of the spirocenter is an ongoing area of research. Furthermore, the derivatization of the 1-Thia-4-azaspiro[4.4]nonane core to create libraries of compounds for biological screening can be hampered by the reactivity of the scaffold and the need for protecting group strategies.
Emerging Trends in Biological Evaluation of Spirocyclic Systems
The unique three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for targeting complex biological macromolecules. An emerging trend in the biological evaluation of these systems is the focus on their potential as inhibitors of protein-protein interactions and as modulators of enzyme activity. The rigid and defined spatial orientation of substituents on a spirocyclic core can allow for precise interactions with binding pockets on target proteins.
High-throughput screening and computational modeling are increasingly being used to identify and optimize spirocyclic compounds with desired biological activities. The exploration of novel therapeutic targets for spirocyclic systems is an active area of investigation, with a growing interest in their application in areas such as oncology and infectious diseases.
Potential for Novel Therapeutic Agent Discovery
The this compound scaffold and its derivatives have shown promise in the discovery of novel therapeutic agents. Research has primarily focused on their anticancer and antituberculosis activities. For instance, derivatives of this compound have been synthesized and evaluated as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, which are important targets in cancer therapy.
The following table summarizes the antiproliferative activity of some 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4]nonan-3-one derivatives:
| Compound | Target Cell Line | GI₅₀ (nM) |
| 6b | Four cancer cell lines | 35 |
| 6e | Four cancer cell lines | 40 |
| 7b | Four cancer cell lines | 32 |
Furthermore, certain derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis. The ability to readily synthesize a variety of derivatives from the core this compound scaffold allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.
Advancements in Computational Guided Design and Optimization
Computational chemistry and molecular modeling are playing an increasingly important role in the design and optimization of spirocyclic compounds as therapeutic agents. These computational tools allow for the prediction of binding affinities, the analysis of structure-activity relationships, and the in silico screening of virtual libraries of compounds.
By understanding the key interactions between a spirocyclic ligand and its biological target, medicinal chemists can design new derivatives with improved pharmacological properties. Computational methods can also be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. This integration of computational and experimental approaches accelerates the discovery and development of new drugs based on the this compound scaffold and other spirocyclic systems.
Future Directions for this compound Research
The research on this compound and its derivatives is still in its early stages, with several exciting avenues for future exploration. A key focus will be the development of more efficient and stereoselective synthetic methods to access a wider diversity of derivatives. This will enable a more thorough investigation of the structure-activity relationships and the identification of compounds with enhanced biological activity.
Future biological studies should expand beyond the current focus on anticancer and antituberculosis activities to explore the potential of this scaffold in other therapeutic areas. The unique structural features of this compound may make it a suitable starting point for the development of inhibitors for a variety of enzymes and receptors.
Finally, a deeper integration of computational design and experimental validation will be crucial for the rational design of the next generation of therapeutic agents based on the this compound scaffold. This synergistic approach will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
